molecular formula C19H20ClN5S B10876796 2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B10876796
M. Wt: 385.9 g/mol
InChI Key: NLOJQQVBNOINLV-UHFFFAOYSA-N
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Description

(6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a combination of pyridyl and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and triazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, cyclohexylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a therapeutic agent. Researchers are investigating its efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart is its combination of pyridyl and triazolyl groups, which confer unique chemical properties and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H20ClN5S

Molecular Weight

385.9 g/mol

IUPAC Name

2-chloro-5-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C19H20ClN5S/c20-17-9-8-14(11-22-17)13-26-19-24-23-18(15-5-4-10-21-12-15)25(19)16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2

InChI Key

NLOJQQVBNOINLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=CN=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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